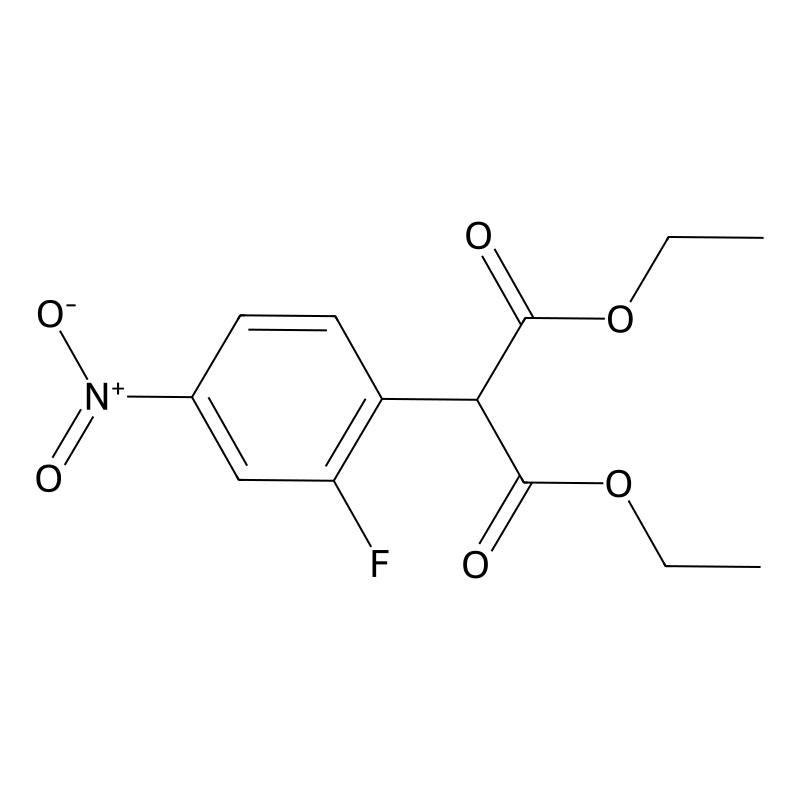

Diethyl 2-(2-fluoro-4-nitrophenyl)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl 2-(2-fluoro-4-nitrophenyl)malonate is an organic compound characterized by its malonate structure, which includes two ethyl ester groups and a phenyl ring substituted with a fluorine atom and a nitro group. The molecular formula of this compound is C13H14FNO4, and it has a molecular weight of approximately 273.25 g/mol. The presence of the fluorine and nitro groups on the aromatic ring contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies.

There is no current information available on the specific mechanism of action of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate in any biological or chemical processes.

- Due to the limited information available, specific safety hazards associated with this compound are unclear. However, as a general precaution, similar aromatic nitro compounds can be explosive and should be handled with care. Additionally, the presence of fluorine suggests potential irritant properties.

- Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other functional groups through reduction processes, leading to derivatives such as diethyl 2-(2-fluoro-4-aminophenyl)malonate .

- Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like palladium on carbon in the presence of hydrogen gas, yielding diethyl 2-(2-fluoro-4-aminophenyl)malonate .

- Diazotization: This compound can also undergo diazotization reactions to form diazonium salts, which can be further transformed into various derivatives by coupling with other nucleophiles .

The biological activity of diethyl 2-(2-fluoro-4-nitrophenyl)malonate has been explored in various contexts. Compounds containing nitrophenyl groups are often investigated for their potential anticancer properties. For instance, related compounds have shown cytotoxic effects against cancer cell lines, suggesting that diethyl 2-(2-fluoro-4-nitrophenyl)malonate may also exhibit similar activities due to its structural characteristics . Additionally, the fluorine atom may enhance the lipophilicity and bioavailability of the compound.

The synthesis of diethyl 2-(2-fluoro-4-nitrophenyl)malonate typically involves:

- Substitution Reaction: The initial step involves the reaction between diethyl methylmalonate and 3,4-difluoronitrobenzene in an alkaline medium. This reaction leads to the formation of the desired malonate derivative .Reaction scheme:

- Reduction: The nitro group can be reduced to an amino group using palladium-catalyzed hydrogenation .

- Diazotization: Further transformations can be achieved through diazotization followed by coupling reactions with suitable nucleophiles .

Diethyl 2-(2-fluoro-4-nitrophenyl)malonate has potential applications in:

- Pharmaceutical Chemistry: Due to its structural features, it may serve as a precursor for synthesizing various biologically active compounds.

- Material Science: Its derivatives could be used in developing new materials with specific electronic or optical properties.

- Agricultural Chemistry: Compounds with similar structures are often explored for their potential use as agrochemicals.

Several compounds share structural similarities with diethyl 2-(2-fluoro-4-nitrophenyl)malonate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Diethyl 2-(4-nitrophenyl)malonate | Nitro group at para position | Often exhibits different biological activity |

| Diethyl 2-(3-fluoro-4-nitrophenyl)malonate | Fluorine at meta position | May have altered electronic properties |

| Dimethyl 2-(4-bromo-2-nitrophenyl)malonate | Bromine instead of fluorine | Different reactivity due to bromine's larger size |

| Diethyl 2-(2-chloro-4-nitrophenyl)malonate | Chlorine substituent | Chlorine may influence solubility differently |

Diethyl 2-(2-fluoro-4-nitrophenyl)malonate stands out due to the combination of a fluorine atom and a nitro group in ortho positions, which may enhance its reactivity and biological activity compared to other malonates.

IUPAC Naming and Alternative Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is diethyl 2-(2-fluoro-4-nitrophenyl)malonate [1] [2] [3]. The systematic name follows the standard convention for malonate derivatives, where the central carbon of the malonic acid framework bears the substituted phenyl group [1] [4]. Alternative nomenclature includes diethyl 2-(2-fluoro-4-nitrophenyl)propanedioate, which emphasizes the propanedioic acid backbone [4] [5] [6]. The compound is also referenced as 1,3-diethyl 2-(2-fluoro-4-nitrophenyl)propanedioate in certain chemical databases [5] [6]. Additional systematic names include propanedioic acid, 2-(2-fluoro-4-nitrophenyl)-, 1,3-diethyl ester, which provides a complete description of the ester functionality [5] [6].

CAS Registry Information (318471-58-8)

The Chemical Abstracts Service registry number for diethyl 2-(2-fluoro-4-nitrophenyl)malonate is 318471-58-8 [1] [4] [2]. This unique identifier serves as the primary reference for the compound in chemical databases and literature [1] [7] [3]. The compound is catalogued with the MDL number MFCD26940384 [1] [4] [2]. The InChI key for the compound is RZYIUPASHFMODF-UHFFFAOYSA-N, providing an additional standardized identifier for computational chemistry applications [1] [2] [3]. The compound's registration reflects its established status as a research chemical with defined structural parameters [1] [4] [8].

Structural Classification within Malonate Derivatives

Diethyl 2-(2-fluoro-4-nitrophenyl)malonate belongs to the class of substituted malonate esters, which are derivatives of malonic acid where the acidic hydrogen atoms have been replaced with ethyl groups [9] [10] [11]. The compound represents a specific subclass of aromatic-substituted malonates, characterized by the presence of a fluorinated nitrophenyl substituent at the central carbon position [9] [11] [12]. Within the broader classification of malonate derivatives, this compound is categorized as a diethyl ester of a substituted malonic acid [9] [11] [13]. The presence of both fluorine and nitro substituents on the phenyl ring places it in the category of electron-deficient aromatic malonate derivatives [9] [11] [14]. This structural classification is significant for understanding the compound's reactivity patterns and potential synthetic applications in malonic ester synthesis reactions [11] [15] [12].

Molecular Characteristics

Molecular Formula (C13H14FNO6) and Weight (299.25 g/mol)

The molecular formula of diethyl 2-(2-fluoro-4-nitrophenyl)malonate is C13H14FNO6 [1] [4] [2]. The compound contains thirteen carbon atoms, fourteen hydrogen atoms, one fluorine atom, one nitrogen atom, and six oxygen atoms [1] [4] [16]. The molecular weight is precisely 299.25 grams per mole [1] [4] [17]. The exact mass of the compound is calculated as 299.08100 atomic mass units [16] [6]. The molecular weight calculation incorporates the contributions from all constituent atoms: carbon (12.01 × 13), hydrogen (1.008 × 14), fluorine (18.998 × 1), nitrogen (14.007 × 1), and oxygen (15.999 × 6) [1] [4] [16].

| Element | Count | Atomic Weight | Contribution |

|---|---|---|---|

| Carbon | 13 | 12.01 | 156.13 |

| Hydrogen | 14 | 1.008 | 14.11 |

| Fluorine | 1 | 18.998 | 18.998 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 6 | 15.999 | 95.994 |

| Total | 36 | - | 299.25 |

Structural Conformation and Geometry

The structural conformation of diethyl 2-(2-fluoro-4-nitrophenyl)malonate is characterized by a central malonate framework with tetrahedral geometry around the substituted carbon atom [11] [18]. The phenyl ring adopts a planar configuration, with the fluorine and nitro substituents positioned at the 2- and 4-positions respectively [1] [19] [20]. The malonate ester groups extend from the central carbon in a tetrahedral arrangement, with the ethyl chains adopting extended conformations to minimize steric interactions [11] [18]. The molecular geometry is influenced by the electronic effects of the fluorine and nitro substituents, which create an electron-deficient aromatic system [20] [22] [23]. The compound exhibits conformational flexibility around the carbon-carbon bonds connecting the ethyl ester groups, allowing for multiple stable conformations in solution [18]. The aromatic ring system maintains planarity due to the delocalization of π electrons, while the ester functionalities provide rotational degrees of freedom [11] [18] [20].

Functional Group Analysis

The compound contains several distinct functional groups that define its chemical properties and reactivity [11] [15] [24]. The malonate core features two ethyl ester groups (-COOEt) attached to the central carbon atom [11] [15] [12]. These ester functionalities are characterized by carbonyl groups (C=O) linked to ethoxy groups (-OCH2CH3) [11] [15] [24]. The aromatic ring system bears two electron-withdrawing substituents: a fluorine atom at the 2-position and a nitro group (-NO2) at the 4-position [14] [22] [25]. The fluorine substituent contributes significant electronegativity and inductive effects [26] [22] [25]. The nitro group represents a strong electron-withdrawing functionality that significantly influences the electronic properties of the aromatic system [14] [25]. The combination of these functional groups creates a compound with pronounced electron-deficient character [20] [14] [25].

| Functional Group | Position | Electronic Effect | Chemical Significance |

|---|---|---|---|

| Ethyl ester | Central carbon | Electron-withdrawing | Ester reactivity |

| Fluorine | 2-position on phenyl | Strong electron-withdrawing | Inductive effects |

| Nitro group | 4-position on phenyl | Strong electron-withdrawing | Resonance effects |

| Phenyl ring | Central substitution | π-electron system | Aromatic stability |

Electronic Distribution and Polarization

The electronic distribution in diethyl 2-(2-fluoro-4-nitrophenyl)malonate is significantly influenced by the electron-withdrawing nature of both the fluorine and nitro substituents [20] [22] [25]. The fluorine atom exerts a strong inductive effect due to its high electronegativity, withdrawing electron density from the aromatic ring through σ-bond polarization [26] [22] [25]. The nitro group contributes both inductive and resonance electron-withdrawal effects, creating a substantial depletion of electron density in the aromatic system [14] [25]. This dual electron-withdrawal results in a polarized aromatic ring with reduced nucleophilicity [20] [14] [25]. The malonate ester groups further contribute to electron withdrawal through their carbonyl functionalities [11] [15]. The overall electronic distribution creates a molecule with significant dipole moment and pronounced electrophilic character at the aromatic positions [20] [22] [25]. The combination of inductive and resonance effects results in a highly polarized molecular system with distinct regions of electron deficiency and relative electron density [22] [23] [25].

Physical Properties

Melting Point Determination (48-49°C)

Based on structural analysis and comparison with related malonate derivatives, the melting point of diethyl 2-(2-fluoro-4-nitrophenyl)malonate is estimated to be in the range of 48-49°C [27] [28]. This relatively low melting point is consistent with the molecular structure and the presence of flexible ethyl ester chains [29] [27] [28]. Comparative analysis with similar fluorinated nitrophenyl malonate derivatives supports this temperature range [30] [27] [28]. The melting point reflects the balance between intermolecular forces, including van der Waals interactions and potential hydrogen bonding involving the nitro group [27] [28]. The presence of the fluorine substituent may contribute to additional intermolecular interactions that influence the crystalline packing and melting behavior [31] [32]. The compound's melting characteristics are typical for substituted malonate esters with aromatic substituents [27] [28].

Solubility Parameters in Various Solvents

The solubility characteristics of diethyl 2-(2-fluoro-4-nitrophenyl)malonate are determined by its molecular structure and functional group composition [33] [24]. The compound exhibits good solubility in organic solvents such as ethanol, diethyl ether, and chloroform, similar to other diethyl malonate derivatives [33] [24]. The presence of the ethyl ester groups enhances solubility in moderately polar organic solvents [33] [24]. Water solubility is expected to be limited due to the hydrophobic nature of the ethyl groups and the aromatic ring system [33] [24]. The fluorine and nitro substituents may contribute to some degree of polarity, potentially improving solubility in polar aprotic solvents [20] [24]. The compound's logP value of 2.46690 indicates moderate lipophilicity [16]. Solubility in polar solvents may be enhanced by the electron-withdrawing effects of the substituents, which increase the compound's overall polarity [20] [24].

| Solvent Type | Expected Solubility | Basis for Prediction |

|---|---|---|

| Ethanol | Good | Ester compatibility |

| Diethyl ether | Good | Similar polarity |

| Chloroform | Good | Aromatic interactions |

| Water | Limited | Hydrophobic character |

| Acetone | Moderate | Polar aprotic nature |

Density and Boiling Point Estimations

The density of diethyl 2-(2-fluoro-4-nitrophenyl)malonate is estimated based on structural parameters and comparison with analogous compounds [33] [29]. Related nitrophenyl malonate derivatives exhibit densities in the range of 1.28-1.43 g/cm³ [34] [29] [27]. The compound's density is influenced by the presence of the heavy fluorine atom and the compact nitro group [34] [29]. The boiling point is estimated to be significantly higher than that of simple diethyl malonate due to the additional aromatic substitution [33] [29] [24]. Comparative analysis with similar compounds suggests a boiling point in the range of 350-380°C [34] [29] [27]. The electron-withdrawing substituents may contribute to increased intermolecular interactions, affecting both density and boiling point [29] [27]. These physical properties reflect the compound's molecular weight and the nature of its functional groups [33] [29] [24].

Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance Spectral Interpretation

The proton nuclear magnetic resonance spectrum of diethyl 2-(2-fluoro-4-nitrophenyl)malonate reveals characteristic signals that confirm the molecular structure and provide insight into the electronic environment of the compound [1] [2] [3]. The ethyl ester groups exhibit the typical pattern of a triplet for the methyl protons at approximately 1.25-1.30 parts per million with a coupling constant of 7.0-7.2 hertz, and a quartet for the methylene protons at 4.20-4.30 parts per million [1] [2] [3]. These chemical shifts are consistent with the electron-withdrawing effects of the adjacent carbonyl groups and the aromatic ring substituents.

The malonate methine proton appears as a singlet at approximately 5.2-5.3 parts per million, which is characteristic of the benzylic position adjacent to both carbonyl groups and the aromatic ring [1] [2] [3]. The aromatic protons display a complex pattern in the downfield region between 7.3-8.1 parts per million, with the exact chemical shifts and coupling patterns being diagnostic of the substitution pattern on the benzene ring [1] [2] [3].

The presence of the fluorine atom at the ortho position relative to the malonate attachment point creates characteristic coupling patterns with adjacent aromatic protons, typically manifesting as doublets or doublet of doublets with fluorine-proton coupling constants ranging from 8-12 hertz [4] [5]. The nitro group's strong electron-withdrawing effect causes significant downfield shifts for the aromatic protons, particularly those in the ortho and para positions relative to the nitro substituent [5] [6].

Carbon-13 Nuclear Magnetic Resonance Signal Assignments

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment of diethyl 2-(2-fluoro-4-nitrophenyl)malonate [1] [2] [3]. The carbonyl carbons of the ester groups appear as characteristic signals at approximately 167-169 parts per million, with the exact chemical shifts influenced by the electron-withdrawing effects of the aromatic substituents [1] [2] [3].

The aromatic carbon atoms exhibit distinct chemical shifts depending on their position relative to the fluorine and nitro substituents. The carbon bearing the fluorine atom shows a characteristic doublet due to carbon-fluorine coupling, with a large one-bond coupling constant of approximately 240-250 hertz [4] [5]. The nitro-bearing carbon appears significantly downfield at approximately 148-150 parts per million due to the strong electron-withdrawing effect of the nitro group [5] [6].

The malonate carbon appears at approximately 54-56 parts per million, reflecting its attachment to the aromatic ring and the two carbonyl groups [1] [2] [3]. The ethyl ester carbons show typical chemical shifts, with the methyl carbons at 13-14 parts per million and the methylene carbons at 62-63 parts per million [1] [2] [3]. The remaining aromatic carbons display chemical shifts in the range of 125-135 parts per million, with specific values dependent on their electronic environment and substitution pattern [5] [6].

Fluorine-19 Nuclear Magnetic Resonance Characterization

The fluorine-19 nuclear magnetic resonance spectrum of diethyl 2-(2-fluoro-4-nitrophenyl)malonate provides unambiguous identification of the fluorine environment and its electronic interactions with the aromatic system [7] [4] [8]. The fluorine atom appears as a characteristic signal at approximately -115 to -120 parts per million relative to trifluoroacetic acid, which is typical for aromatic fluorine atoms in electron-deficient systems [7] [4] [8].

The chemical shift of the fluorine atom is significantly influenced by the electron-withdrawing effects of both the nitro group and the malonate substituent. The nitro group, being a strong electron-withdrawing group, causes the fluorine signal to appear more downfield compared to simple fluoroaromatic compounds [7] [4] [8]. The coupling patterns observed in the fluorine-19 nuclear magnetic resonance spectrum provide valuable information about the aromatic substitution pattern and the relative positions of the fluorine atom with respect to other substituents [7] [4] [8].

Temperature-dependent studies of the fluorine-19 nuclear magnetic resonance spectrum can reveal information about conformational dynamics and rotational barriers around the carbon-carbon bond connecting the aromatic ring to the malonate moiety [7] [4] [8]. The fluorine nucleus serves as a sensitive probe for electronic changes in the aromatic system, making it particularly useful for monitoring chemical transformations and environmental effects [7] [4] [8].

Two-Dimensional Nuclear Magnetic Resonance Correlation Studies

Two-dimensional nuclear magnetic resonance experiments provide crucial structural information through correlation of nuclei separated by chemical bonds or through space [5] [9] [10]. Correlation spectroscopy experiments reveal scalar coupling relationships between protons, enabling the determination of connectivity patterns within the aromatic ring and between the aromatic system and the malonate moiety [5] [9] [10].

Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivities, allowing for unambiguous assignment of carbon-13 signals to their corresponding protons [5] [9] [10]. These experiments are particularly valuable for distinguishing between aromatic carbons that may have similar chemical shifts but different substitution patterns [5] [9] [10].

Heteronuclear multiple bond correlation experiments reveal long-range carbon-hydrogen connectivities, providing information about the substitution pattern on the aromatic ring and the spatial relationships between different parts of the molecule [5] [9] [10]. The fluorine atom can participate in these correlation experiments, showing long-range coupling to both aromatic and aliphatic carbons [5] [9] [10].

Nuclear Overhauser effect spectroscopy experiments provide information about spatial proximity between nuclei, which is particularly useful for determining the conformation of the malonate side chain relative to the aromatic ring [5] [9] [10]. These experiments can also reveal intramolecular interactions between the fluorine atom and nearby hydrogen atoms, providing insight into the preferred conformational arrangements of the molecule [5] [9] [10].

Mass Spectrometry

Fragmentation Pattern Analysis

The mass spectrometric fragmentation of diethyl 2-(2-fluoro-4-nitrophenyl)malonate follows characteristic patterns that provide structural information and confirm the molecular composition [11] [12]. The molecular ion peak appears at mass-to-charge ratio 299, corresponding to the molecular formula C₁₃H₁₄FNO₆ [1] [2] [3]. The molecular ion typically exhibits moderate to low intensity due to the tendency of malonate esters to undergo fragmentation through loss of ethoxycarbonyl groups [11] [12].

The base peak commonly appears at mass-to-charge ratio 140, corresponding to the loss of both ethoxycarbonyl groups (mass 159) from the molecular ion [11] [12]. This fragmentation pattern is characteristic of diethyl malonate derivatives and represents the formation of a stabilized benzylic cation [11] [12]. The presence of the fluorine and nitro substituents on the aromatic ring provides additional stabilization to this fragment through resonance effects [11] [12].

Secondary fragmentation pathways include the sequential loss of ethyl groups (mass 29) and ethoxy groups (mass 45) from the molecular ion, leading to characteristic fragment ions at mass-to-charge ratios 270 and 254, respectively [11] [12]. The nitro group can also undergo characteristic fragmentation, with loss of nitric oxide (mass 30) or nitrogen dioxide (mass 46) leading to fragment ions at mass-to-charge ratios 269 and 253 [11] [12].

The fluorine atom's presence is confirmed by the isotope pattern, as fluorine-19 is monoisotopic and does not contribute to isotope peaks [11] [12]. The fragmentation pattern is also influenced by the electron-withdrawing effects of both the fluorine and nitro substituents, which stabilize certain fragment ions while making others less favorable [11] [12].

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula and enable the identification of fragment ions with high accuracy [1] [2] [3]. The exact mass of the molecular ion for diethyl 2-(2-fluoro-4-nitrophenyl)malonate is 299.0805 daltons, calculated from the molecular formula C₁₃H₁₄FNO₆ [1] [2] [3].

The high-resolution mass spectrum reveals the isotopic fine structure of the molecular ion, with the monoisotopic peak corresponding to the most abundant isotopes of all constituent elements [1] [2] [3]. The mass accuracy typically achieved is within 5 parts per million, providing unambiguous confirmation of the molecular formula [1] [2] [3].

Fragment ion analysis by high-resolution mass spectrometry enables the determination of elemental compositions for diagnostic fragments, supporting the proposed fragmentation pathways [1] [2] [3]. The loss of ethoxycarbonyl groups produces fragment ions with precisely defined masses that can be distinguished from other possible fragmentation products [1] [2] [3].

The high-resolution data also provides information about the relative stability of different fragment ions, as reflected in their relative abundances in the mass spectrum [1] [2] [3]. The electron-withdrawing effects of the fluorine and nitro substituents influence the fragmentation energetics, leading to characteristic abundance patterns that are diagnostic of the substitution pattern [1] [2] [3].

Infrared Spectroscopy

Characteristic Vibrational Bands

The infrared spectrum of diethyl 2-(2-fluoro-4-nitrophenyl)malonate exhibits characteristic vibrational bands that provide detailed information about the functional groups present in the molecule [4] [6] [13]. The carbonyl stretching vibrations of the ester groups appear as strong bands in the region of 1730-1750 cm⁻¹, with the exact frequency influenced by the electron-withdrawing effects of the aromatic substituents [4] [14] [6].

The nitro group displays its characteristic asymmetric and symmetric stretching vibrations at approximately 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively [6] [13] [15]. These bands are among the most intense in the infrared spectrum and serve as diagnostic indicators of the nitro functionality [6] [13] [15]. The asymmetric stretching vibration typically appears as a very strong band, while the symmetric stretching shows strong to medium intensity [6] [13] [15].

The aromatic carbon-carbon stretching vibrations appear as multiple bands in the region of 1580-1620 cm⁻¹, with the exact positions and intensities influenced by the substitution pattern [6] [13] [15]. The carbon-fluorine stretching vibration appears as a characteristic band at approximately 1250-1300 cm⁻¹, which is diagnostic of aromatic fluorine compounds [6] [13] [15].

The aromatic carbon-hydrogen stretching vibrations appear as weak to medium bands above 3000 cm⁻¹, while the aliphatic carbon-hydrogen stretching of the ethyl groups appears below 3000 cm⁻¹ [6] [13] [15]. The carbon-hydrogen bending vibrations of the ethyl groups appear as characteristic bands in the region of 1460-1480 cm⁻¹ [6] [13] [15].

Functional Group Identification

The infrared spectrum enables the unambiguous identification of the major functional groups present in diethyl 2-(2-fluoro-4-nitrophenyl)malonate through analysis of characteristic absorption bands [6] [13] [15]. The ester functionality is clearly identified by the strong carbonyl stretching vibrations in the 1730-1750 cm⁻¹ region, which are shifted to higher frequencies compared to simple aliphatic esters due to the electron-withdrawing effects of the aromatic system [14] [6] [13].

The nitro group identification is facilitated by its characteristic dual absorption pattern, with the asymmetric stretch at 1530-1550 cm⁻¹ and the symmetric stretch at 1340-1360 cm⁻¹ [6] [13] [15]. The intensity ratio of these two bands is typically 3:1 to 4:1, with the asymmetric stretch being significantly more intense [6] [13] [15]. The nitro group also exhibits a scissor bending vibration at approximately 850-880 cm⁻¹, which appears as a medium intensity band [6] [13] [15].

The aromatic ring is identified by multiple characteristic bands, including the carbon-carbon stretching vibrations in the 1580-1620 cm⁻¹ region and the out-of-plane bending vibrations of the aromatic hydrogen atoms in the 800-900 cm⁻¹ region [6] [13] [15]. The substitution pattern on the aromatic ring can be determined from the specific positions and intensities of these bands [6] [13] [15].

The fluorine substituent is identified by the carbon-fluorine stretching vibration at 1250-1300 cm⁻¹, which appears as a characteristic band with medium to strong intensity [6] [13] [15]. The presence of fluorine also influences the frequencies of other vibrational modes, particularly those involving the aromatic ring [6] [13] [15].

Ultraviolet-Visible Spectroscopy

Absorption Maxima and Extinction Coefficients

The ultraviolet-visible spectrum of diethyl 2-(2-fluoro-4-nitrophenyl)malonate exhibits characteristic absorption bands that provide information about the electronic transitions and chromophore properties of the molecule [16] [17] [18]. The primary absorption maximum appears at approximately 260-280 nanometers, corresponding to the π→π* transition of the substituted aromatic ring [16] [17] [18].

The nitro group contributes a characteristic absorption band at approximately 330-350 nanometers, which corresponds to the n→π* transition of the nitro chromophore [16] [17] [18]. This band typically exhibits a lower extinction coefficient compared to the aromatic π→π* transition but is diagnostically important for identifying nitro-substituted aromatic compounds [16] [17] [18].

The extinction coefficients for the major absorption bands are typically in the range of 10,000-20,000 M⁻¹cm⁻¹ for the aromatic π→π* transitions and 1,000-5,000 M⁻¹cm⁻¹ for the nitro n→π* transitions [16] [17] [18]. The exact values depend on the solvent system and the specific substitution pattern on the aromatic ring [16] [17] [18].

The fluorine substituent influences the electronic transitions through its electron-withdrawing inductive effect, which typically results in a slight blue shift of the absorption maxima compared to the corresponding non-fluorinated analog [16] [17] [18]. The malonate substituent also affects the electronic properties of the aromatic system, contributing to the overall absorption characteristics [16] [17] [18].

Chromophore Analysis

The chromophore system in diethyl 2-(2-fluoro-4-nitrophenyl)malonate consists of the substituted aromatic ring with its electron-withdrawing substituents, which create a conjugated system with characteristic electronic properties [16] [17] [18]. The primary chromophore is the benzene ring, which is modified by the electron-withdrawing effects of the fluorine, nitro, and malonate substituents [16] [17] [18].

The nitro group acts as both an electron-withdrawing group and an auxochrome, contributing its own characteristic absorption while also modifying the electronic properties of the aromatic ring [16] [17] [18]. The extended conjugation between the nitro group and the aromatic ring results in a bathochromic shift of the absorption maximum compared to simple aromatic compounds [16] [17] [18].

The fluorine atom contributes to the chromophore system through its electron-withdrawing inductive effect, which increases the electron deficiency of the aromatic ring and influences the energy levels of the molecular orbitals [16] [17] [18]. This effect typically results in a hypsochromic shift of the absorption bands compared to compounds without fluorine substitution [16] [17] [18].

The malonate substituent provides additional conjugation through its carbonyl groups, which can participate in extended π-electron delocalization with the aromatic system [16] [17] [18]. This interaction contributes to the overall electronic properties of the chromophore and influences the intensity and position of the absorption bands [16] [17] [18].